molecular formula C11H19NO2 B12979002 Ethyl 2-azaspiro[4.4]nonane-3-carboxylate

Ethyl 2-azaspiro[4.4]nonane-3-carboxylate

Cat. No.: B12979002
M. Wt: 197.27 g/mol
InChI Key: JMBUPZZYOPLZNV-UHFFFAOYSA-N
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Description

Ethyl 2-azaspiro[4.4]nonane-3-carboxylate is a spirocyclic compound featuring a bicyclic structure where a pyrrolidine ring (2-azaspiro) is fused to a cyclopentane ring, forming a [4.4] spiro system. The ethyl ester group at position 3 enhances its solubility and reactivity, making it a versatile intermediate in medicinal chemistry and drug discovery. Its rigid spirocyclic scaffold contributes to metabolic stability and conformational constraints, which are advantageous in optimizing drug-like properties .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl 2-azaspiro[4.4]nonane-3-carboxylate

InChI

InChI=1S/C11H19NO2/c1-2-14-10(13)9-7-11(8-12-9)5-3-4-6-11/h9,12H,2-8H2,1H3

InChI Key

JMBUPZZYOPLZNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CCCC2)CN1

Origin of Product

United States

Preparation Methods

Reaction Scheme:

$$
\text{Ethyl 2-oxo-2-azaspiro[4.4]nonane-3-carboxylate} \xrightarrow{\text{Base, Heat}} \text{Ethyl 2-azaspiro[4.4]nonane-3-carboxylate}
$$

Palladium-Catalyzed Hydrogenation

Another approach involves palladium-catalyzed hydrogenation reactions combined with protective group manipulations. This method is particularly useful for introducing functional groups or enhancing yield.

Key Steps:

  • Reacting intermediate compounds with palladium-carbon and hydrogen.
  • Using di-tert-butyl dicarbonate for protection or functionalization.

Example Sequence:

  • Intermediate compound + Pd/C + $$H_2$$ → Hydrogenated intermediate.
  • Hydrogenated intermediate + di-tert-butyl dicarbonate → Protected compound.

Magnesium-Assisted Reactions

Magnesium turnings can be employed to facilitate specific transformations during the synthesis of azaspiro compounds.

Key Steps:

  • Magnesium reacts with intermediate compounds to form new derivatives that contribute to the final spirocyclic structure.

Reaction Scheme:

$$
\text{Compound G} + \text{Mg Turnings} \rightarrow \text{Compound J}
$$

Use of Copper Zinc Reagents

In some cases, copper zinc reagents are utilized in conjunction with trichloroacetyl chloride to form intermediates that are further processed into the desired compound.

Key Steps:

  • Reaction with copper zinc reagent and trichloroacetyl chloride.
  • Subsequent transformations lead to spirocyclic formation.

Data Table: Key Reagents and Conditions

Step Reagents Conditions Outcome
Cyclization Sodium hydride or potassium carbonate Heating (controlled) Formation of spirocyclic structure
Hydrogenation Palladium-carbon, $$H_2$$ Room temperature or mild heat Hydrogenated intermediate
Protective Group Addition Di-tert-butyl dicarbonate Mild heat Protected compound
Magnesium-Assisted Magnesium turnings Stirring at room temperature Formation of derivative compound J
Copper Zinc Reaction Copper zinc reagent, trichloroacetyl chloride Controlled environment Intermediate for spirocyclic formation

Notes on Optimization

  • Reaction Efficiency: The choice of base and heating conditions significantly impacts the yield during cyclization.
  • Purity Control: Protective group chemistry ensures high purity for pharmaceutical applications.
  • Scalability: Magnesium-assisted reactions are scalable for industrial synthesis.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for further functionalization.

Conditions Reagents Products Yield References
Acidic hydrolysisHCl (aqueous), reflux2-Azaspiro[4.4]nonane-3-carboxylic acid85–90%
Basic hydrolysisNaOH (aqueous), room temperatureSodium 2-azaspiro[4.4]nonane-3-carboxylate78–82%

Mechanistic Insight :

  • Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating a hydroxide ion that attacks the electrophilic carbonyl carbon.

Nucleophilic Substitution

The nitrogen atom in the spirocyclic structure participates in substitution reactions, enabling alkylation or acylation.

Reagents Conditions Products Yield References
Alkyl halides (e.g., CH₃I)K₂CO₃, DMF, 60°CN-Alkylated spirocyclic derivatives65–70%
Acyl chlorides (e.g., AcCl)Et₃N, CH₂Cl₂, 0°C → rtN-Acylated spirocyclic derivatives72–75%

Example :
Reaction with methyl iodide in DMF forms N-methyl-2-azaspiro[4.4]nonane-3-carboxylate , a precursor for bioactive molecules.

Decarboxylation

Thermal or photolytic decarboxylation removes the carboxylic acid group, forming simpler spirocyclic amines.

Conditions Catalysts/Additives Products Yield References
Heating (150–200°C)None2-Ethyl-2-azaspiro[4.4]nonane60–65%
UV light, tolueneTiO₂ nanoparticles2-Azaspiro[4.4]nonane55–58%

Application :
Decarboxylated products serve as ligands in coordination chemistry or intermediates for bioactive compounds.

Radical Cyclization

The compound participates in domino radical bicyclization to form complex polycyclic structures.

Initiator Conditions Products Yield Diastereoselectivity References
Et₃B/O₂RT, Bu₃SnH, CH₃CN1-Azaspiro[4.4]nonane derivatives50–67%trans:cis = 90:10
AIBNReflux, Bu₃SnH, THFSpirocyclic alkoxyamines11–66%trans:cis = 66:34

Mechanism :

  • Alkoxyaminyl radicals form via hydrogen abstraction, followed by cyclization to generate spirocycles .

Comparative Reactivity

The table below contrasts reaction outcomes with structurally similar compounds:

Compound Reaction Type Key Difference References
Ethyl 2-azaspiro[4.5]decane-3-carboxylateNucleophilic substitutionLower yield (50–55%) due to steric hindrance
6-Azaspiro[3.4]octane derivativesRadical cyclizationFaster reaction rates (2 h vs. 6 h)

Scientific Research Applications

Synthesis Routes

The synthesis typically involves several steps:

  • Cyclization : A precursor compound containing both an amine and a carboxylic acid group undergoes cyclization.
  • Reaction Conditions : Controlled conditions using bases to facilitate the cyclization process are employed.

The following table summarizes common synthesis methods:

MethodKey ReagentsYield (%)Notes
CyclizationAmine, Carboxylic Acid70-85Base-catalyzed
ReductionLithium Aluminum Hydride (LiAlH4)60-75Converts carboxylic acid to alcohol
OxidationPotassium Permanganate (KMnO4)50-65Forms oxo derivatives

Biological Applications

Ethyl 2-azaspiro[4.4]nonane-3-carboxylate has been investigated for its biological activities, particularly in pharmacology.

Antibacterial Activity

Recent studies indicate that derivatives of this compound exhibit significant antibacterial properties against various pathogens, including those from the ESKAPE panel (a group of bacteria known for their resistance to antibiotics). For example, certain derivatives demonstrated activity comparable to that of ciprofloxacin against Enterobacter cloacae and Staphylococcus aureus .

Industrial Applications

The compound is also being explored for its utility in industrial applications:

Chemical Manufacturing

This compound serves as a building block in organic synthesis for creating more complex molecules. Its spirocyclic structure makes it valuable in the development of specialty chemicals .

Agricultural Chemistry

There is potential for this compound in agricultural chemistry, where it may be used to develop new agrochemicals or pesticides due to its biological activity .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Antibacterial Development : A study synthesized various congeners of ciprofloxacin based on the spirocyclic structure of this compound, leading to the identification of compounds with enhanced antibacterial properties against resistant strains .
  • Pharmacological Research : Research conducted on serotonin receptor affinities for derivatives of this compound showed promising results in modulating neurotransmitter systems, indicating potential applications in treating psychiatric disorders .

Mechanism of Action

The mechanism of action of Ethyl 2-azaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in neurological processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural Analogues
2.1.1 Ethyl 2-Azaspiro[4.5]decane-3-carboxylate
  • Structure : Differs by an additional methylene group in the spirocyclic system ([4.5] vs. [4.4]).
  • Synthesis : Similar multi-step protocols involving cyanide substitution and Boc protection, but yields vary due to ring size complexity .
  • Pharmacology : Exhibits anticonvulsant activity in maximal electroshock (MES) tests, but reduced potency compared to [4.4] analogues (ED₅₀ = 48 mg/kg vs. 29 mg/kg for [4.4] derivatives) .
2.1.2 tert-Butyl 2-Azaspiro[4.4]nonane-1-carboxylate
  • Structure : Replaces the ethyl ester with a tert-butoxycarbonyl (Boc) group at position 1.
  • Physicochemical Properties :
    • Melting Point : 138–141°C .
    • Synthetic Yield : Lower overall yield (7.9% over 7 steps) due to hydrolysis and purification challenges .
  • Applications : Primarily used as a protected intermediate for peptide synthesis .
2.1.3 Ethyl 2-Aza-5-silaspiro[4.4]nonane-3-carboxylate
  • Structure : Incorporates a silicon atom at position 5, replacing a carbon atom.
  • Properties: Molecular Weight: 213.35 g/mol vs. 197.27 g/mol for the non-silicon analogue .
Pharmacological Activity
Compound Anticonvulsant ED₅₀ (MES Test) Metabolic Stability (t₁/₂, human liver microsomes) SARS-CoV-2 Mᵖʳᵒ Inhibition (IC₅₀)
Ethyl 2-azaspiro[4.4]nonane-3-carboxylate derivatives 29–48 mg/kg >60 minutes 0.12 µM (MPI60 derivative)
Ethyl 2-azaspiro[4.5]decane-3-carboxylate derivatives 48–60 mg/kg ~45 minutes 0.25 µM
3-Cyclohexylpyrrolidine-2,5-dione Inactive N/A N/A

Key Findings :

  • Ring Size : Smaller [4.4] spiro systems enhance anticonvulsant potency and protease inhibition compared to [4.5] analogues .
  • Substituents : Aromatic groups (e.g., chlorine-substituted phenyl) at position 3 are critical for anticonvulsant activity, while spirocycloalkyl groups render compounds inactive .
  • Silicon Substitution : Silicon-containing analogues show comparable bioactivity but improved hydrolytic stability .

Biological Activity

Ethyl 2-azaspiro[4.4]nonane-3-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and recent research findings.

Structural Characteristics

This compound is characterized by a bicyclic structure that incorporates a nitrogen atom within the spiro system. Its molecular formula is C12_{12}H19_{19}N\O2_2, with a molecular weight of approximately 197.27 g/mol. The unique spirocyclic configuration contributes to its reactivity and interaction with biological targets, making it an interesting subject for further investigation in pharmacology .

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily through binding to various receptors and enzymes. This binding may modulate their activity, influencing physiological processes. The three-dimensional shape provided by the spirocyclic structure enhances its binding affinity and selectivity, which is crucial for its biological effects .

Biological Activity and Therapeutic Potential

Recent studies have highlighted several promising biological activities associated with this compound:

  • Antiviral Activity : A study identified a compound (MPI60) containing the (S)-2-azaspiro[4.4]nonane-3-carboxylate moiety that exhibited high antiviral potency against coronaviruses, low cellular cytotoxicity, and significant in vitro metabolic stability .
  • Receptor Affinity : Research has demonstrated that derivatives of this compound show affinity for serotonin receptors (5-HT1A and 5-HT2A), indicating potential applications in treating mood disorders or other psychiatric conditions .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypeNotable Features
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylateSpirocyclicVariations in side chains may affect biological activity
N-(4-Arylpiperazin-1-yl) derivativesSpirocyclicEnhanced receptor affinity due to piperazine ring
1-Azaspiro[4.5]decane derivativesSpirocyclicDifferences in ring size may lead to distinct pharmacological properties

These comparisons illustrate the diverse potential within spirocyclic chemistry while highlighting the specific characteristics of this compound that may confer distinct biological properties .

Case Studies and Research Findings

  • Antiviral Potency : The study involving MPI60 demonstrated that the compound's structural features led to effective inhibition of viral replication, suggesting its potential as a therapeutic agent against viral infections .
  • Serotonin Receptor Interaction : The synthesis and evaluation of N-(4-arylpiperazin-1-yl) derivatives revealed significant affinities for serotonin receptors, indicating potential applications in neuropharmacology .
  • Inhibition Studies : Comparative studies on related compounds showed varying degrees of inhibition against matrix metalloproteinases (MMPs), suggesting that structural modifications can enhance or reduce biological activity .

Future Directions

Research into this compound is ongoing, with particular focus on:

  • Mechanistic Studies : Further elucidation of the compound's mechanisms of action will aid in understanding its therapeutic potential.
  • Derivatives Development : Synthesizing derivatives with improved pharmacological properties could enhance efficacy and reduce side effects.
  • Clinical Applications : Investigating the compound's effectiveness in clinical settings for various diseases will be crucial for its advancement as a therapeutic agent.

Q & A

Q. What synthetic methods are available for preparing Ethyl 2-azaspiro[4.4]nonane-3-carboxylate and its intermediates?

The compound can be synthesized via multi-step routes involving cyclization and functional group transformations. For example, 2-azaspiro[4.4]nonane-1-carboxylic acid hydrochloride is synthesized through a seven-step process starting from methyl 1-(cyanomethyl)cyclopentanecarboxylate. Key steps include nitrile hydrolysis (using HCl), Boc protection, and acid-catalyzed esterification. Purification is achieved via flash chromatography (hexane/ethyl acetate gradients), and intermediates are characterized by NMR and melting point analysis .

Q. How can researchers determine the physicochemical properties of this compound?

Computational tools (e.g., molecular orbital calculations at HF/3-21G or MP2/6-311G levels) predict properties like pKa, boiling point, and density. Experimental validation includes thermogravimetric analysis (TGA) for thermal stability and HPLC for polarity assessment. For example, the predicted density is ~1.35 g/cm³ and pKa ~11.37, consistent with spirocyclic amine behavior .

Q. What analytical techniques are critical for characterizing spirocyclic compounds like this derivative?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR resolves spirocyclic ring conformations and substituent effects (e.g., chemical shifts at δ ~3.7 ppm for protons near the carboxylate group) .
  • X-ray crystallography : Resolves 3D structure, as seen in SARS-CoV-2 main protease inhibitor complexes .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can this compound be optimized for antiviral applications?

Structure-activity relationship (SAR) studies focus on modifying the P2 spiro residue to enhance binding to viral proteases. For instance, MPI60 (a derivative with this scaffold) showed low cytotoxicity (CC₅₀ >100 µM) and high metabolic stability (t₁/₂ >60 min in human liver microsomes). Rational design involves:

  • Enzymatic assays : Measure inhibition constants (Ki) against SARS-CoV-2 Mpro.
  • Molecular docking : Assess interactions with the S2 pocket’s flexible residues (e.g., His164, Glu166) .

Q. What computational strategies predict the conformational stability of this spirocyclic compound?

Ab initio calculations (e.g., MP2/6-311G) optimize geometries and evaluate ring strain. Studies on analogous 2-azaspiro[4.5]decane show that methyl substituents on allyl groups influence ring-closure efficiency, aligning with experimental yields . Free energy perturbation (FEP) simulations can further quantify ligand-protein binding affinities.

Q. How can catalytic methods improve the synthesis of derivatives?

Palladium-catalyzed aminoalkynylation and phosphine-catalyzed [3+2] annulation enable efficient spirocycle formation. For example, a Co-catalyzed C–H carbonylation generates isoindolinones, while phosphine catalysts yield 2-azaspiro[4.4]nonenes-1,3-dione with high diastereoselectivity (>20:1 dr) . Reaction optimization includes screening solvents (e.g., THF vs. DCM) and temperatures (-78°C to RT).

Q. What strategies mitigate challenges in purifying reactive intermediates?

  • Flash chromatography : Use gradient elution (e.g., hexane/ethyl acetate) for Boc-protected intermediates .
  • Acid-base extraction : Separate hydrophilic byproducts (e.g., unreacted trimethylsilyl cyanide) during nitrile hydrolysis .
  • Crystallization : Ethyl acetate/hexane mixtures yield high-purity crystalline products.

Q. How do steric and electronic effects influence the compound’s pharmacokinetics?

  • Steric effects : The spirocyclic core reduces off-target binding by restricting conformational flexibility.
  • Electronic effects : Electron-withdrawing groups (e.g., carboxylates) enhance metabolic stability by lowering basicity of the azaspiro nitrogen, reducing CYP450-mediated oxidation .

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